Dimethyl Lithospermate B: Origin, Natural Sources, and Technical Profile
Dimethyl Lithospermate B: Origin, Natural Sources, and Technical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B (dmLSB) is a naturally occurring phenolic acid derivative found in the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. While present as a minor constituent, dmLSB has garnered significant scientific interest for its potent biological activities, particularly its effects on cardiac ion channels. This technical guide provides a comprehensive overview of the origin, natural sources, and key technical aspects of dimethyl lithospermate B, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of its biosynthetic origin and proposed mechanism of action.
Origin and Natural Sources
Dimethyl lithospermate B is a derivative of lithospermic acid B, a major water-soluble bioactive compound found in the roots of Salvia miltiorrhiza Bunge (Danshen).[1] This perennial plant, belonging to the Lamiaceae family, is native to China and Japan and is a staple in traditional Chinese medicine, primarily used for cardiovascular and cerebrovascular conditions.[2] While lithospermic acid B and its magnesium salt (magnesium lithospermate B) are abundant in Danshen, dimethyl lithospermate B is present in much lower concentrations.[3]
The primary natural source of dimethyl lithospermate B is the dried root and rhizome of Salvia miltiorrhiza. The plant's chemical composition, including the concentration of phenolic acids, can be influenced by factors such as geographical location, cultivation practices, and harvesting time.
Quantitative Data
Precise quantitative data for dimethyl lithospermate B across different Salvia species or within various tissues of S. miltiorrhiza is not extensively documented in the available literature, likely due to its status as a minor component. However, analysis of Danshen extracts has confirmed its presence. The concentration of its precursor, lithospermic acid B, is significantly higher and often used as a quality marker for Danshen preparations.
| Compound | Plant Source | Plant Part | Concentration Range | Method of Analysis | Reference |
| Lithospermic Acid B | Salvia miltiorrhiza | Root and Rhizome | Varies significantly | HPLC-DAD, LC-MS | [4] |
| Dimethyl lithospermate B | Salvia miltiorrhiza | Root and Rhizome | Minor constituent | HPLC-MS/MS |
Biosynthesis of Dimethyl Lithospermate B
The biosynthesis of dimethyl lithospermate B is intrinsically linked to the well-established pathways for phenolic acid production in Salvia miltiorrhiza. These pathways are the phenylpropanoid pathway and the tyrosine-derived pathway.[5]
The formation of lithospermic acid B, the precursor to dimethyl lithospermate B, involves the condensation of derivatives from both pathways. The final step in the formation of dimethyl lithospermate B is believed to be the enzymatic methylation of the two carboxylic acid groups of lithospermic acid B. The specific enzyme responsible for this transformation in S. miltiorrhiza is likely a caffeic acid O-methyltransferase (COMT) or a similar methyltransferase that acts on phenolic acids.[4][6]
Experimental Protocols
Extraction and Isolation of Phenolic Acids from Salvia miltiorrhiza
The following is a generalized protocol for the extraction and fractionation of phenolic acids from Danshen, which can be adapted for the targeted isolation of dimethyl lithospermate B. Activity-guided fractionation is recommended to isolate this minor, yet biologically active, compound.
Materials:
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Dried and powdered roots of Salvia miltiorrhiza
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Methanol (HPLC grade)
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Ethanol (70%)
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Ethyl acetate
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Water (deionized)
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Rotary evaporator
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Chromatography column (e.g., Sephadex LH-20, Polyamide)
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
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Mass Spectrometer (MS)
Procedure:
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Extraction:
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Macerate the powdered S. miltiorrhiza root (1 kg) with 70% ethanol (10 L) at room temperature for 24 hours.
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Filter the extract and repeat the extraction process twice more with fresh solvent.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Fractionation:
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Suspend the crude extract in water and partition successively with ethyl acetate.
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Separate the aqueous and ethyl acetate layers. The phenolic acids, including lithospermic acid B and its derivatives, will primarily be in the aqueous fraction.
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Concentrate the aqueous fraction under reduced pressure.
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Column Chromatography:
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Subject the concentrated aqueous fraction to column chromatography on a polyamide or Sephadex LH-20 column.
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Elute with a gradient of methanol in water (e.g., 10% to 100% methanol).
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Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
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Purification by Preparative HPLC:
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Pool the fractions containing the compounds of interest.
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Further purify the target fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).
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Collect the peak corresponding to dimethyl lithospermate B based on retention time and subsequent analysis.
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Structure Elucidation:
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Confirm the identity and purity of the isolated dimethyl lithospermate B using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Signaling Pathway and Mechanism of Action
Dimethyl lithospermate B has been identified as a potent agonist of the cardiac voltage-gated sodium channel, Nav1.5. Its primary mechanism of action involves slowing the inactivation of the sodium current (INa) without inducing a persistent late current. This leads to an increased inward sodium current during the early phases of the cardiac action potential, which can be beneficial in certain cardiac arrhythmia syndromes like Brugada syndrome.[7]
The Nav1.5 channel is a large transmembrane protein with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The inactivation gate, which is crucial for the proper functioning of the channel, is formed by the intracellular loop between domains III and IV. It is hypothesized that dimethyl lithospermate B interacts with the channel in a way that impedes the movement of this inactivation gate.
Conclusion
Dimethyl lithospermate B, a minor but potent bioactive compound from Salvia miltiorrhiza, represents a promising lead for the development of novel therapeutics, particularly for cardiovascular diseases. Its unique mechanism of action as a sodium channel agonist warrants further investigation. This technical guide provides a foundational understanding of its origin, natural sources, and key technical aspects to aid researchers in their future studies of this intriguing natural product. Further research is needed to fully elucidate its biosynthetic pathway, quantify its presence in various natural sources, and detail its molecular interactions with its biological targets.
References
- 1. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza in thorax and abdomainal organ fibrosis: A review of its pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway engineering for phenolic acid accumulations in Salvia miltiorrhiza by combinational genetic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
